molecular formula C18H21NO6S2 B2793683 ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine CAS No. 1008965-37-4

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine

Cat. No. B2793683
CAS RN: 1008965-37-4
M. Wt: 411.49
InChI Key: ZINZJWYAJXCTMR-UHFFFAOYSA-N
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Description

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine, abbreviated as 4-MPPM, is an amino acid derivative which has been used for scientific research in various areas. It is a sulfonyl derivative of the amino acid methionine, and is also known as 4-Methoxy-L-methionine. 4-MPPM is used in a variety of laboratory experiments, such as biochemical and physiological studies, and has been found to have a number of advantages over other amino acid derivatives.

Scientific Research Applications

4-MPPM has been used in a variety of scientific research applications, such as biochemical and physiological studies. It has been used to study the binding of proteins to their receptors, as well as the structure and function of enzymes. 4-MPPM has also been used in studies of the metabolism of amino acids and other metabolic pathways.

Mechanism Of Action

4-MPPM is an amino acid derivative which is capable of binding to its target proteins and enzymes. It is believed that the sulfonyl group of 4-MPPM is responsible for its binding affinity, as it is able to form strong hydrogen bonds with the target protein or enzyme. This binding affinity is what allows 4-MPPM to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
4-MPPM has been found to have a number of biochemical and physiological effects. In studies of the metabolism of amino acids, 4-MPPM has been found to inhibit the activity of several enzymes, including branched-chain-amino acid aminotransferase and aspartate aminotransferase. It has also been found to inhibit the activity of several other enzymes involved in amino acid metabolism. In addition, 4-MPPM has been found to increase the activity of several other enzymes involved in the metabolism of amino acids.

Advantages And Limitations For Lab Experiments

4-MPPM has several advantages that make it useful for laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. In addition, it is water-soluble and can be easily dissolved in aqueous solutions. Furthermore, 4-MPPM has a low toxicity, making it safe to use in laboratory experiments.
However, 4-MPPM also has several limitations which should be taken into consideration when using it in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. In addition, it has a relatively low binding affinity, meaning that it may not be able to bind to its target proteins or enzymes as effectively as other amino acid derivatives.

Future Directions

There are a number of potential future directions for 4-MPPM research. One potential direction is the development of new synthesis methods for 4-MPPM which could improve its solubility in organic solvents, or which could increase its binding affinity. Another potential direction is the development of new applications for 4-MPPM, such as its use in drug delivery systems or in the production of novel biomolecules. Finally, further research into the biochemical and physiological effects of 4-MPPM could reveal new insights into its potential therapeutic uses.

Synthesis Methods

4-MPPM is synthesized by a process of sulfonation of L-methionine. In this method, L-methionine is reacted with sulfur trioxide and a sulfonating agent such as dimethyl sulfoxide or p-toluenesulfonyl chloride. This reaction results in the formation of 4-MPPM, which is then isolated and purified.

properties

IUPAC Name

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S2/c1-24-16-5-3-4-6-17(16)25-13-7-9-14(10-8-13)27(22,23)19-15(18(20)21)11-12-26-2/h3-10,15,19H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINZJWYAJXCTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)methionine

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